Nicergoline-d3 -

Nicergoline-d3

Catalog Number: EVT-13995641
CAS Number:
Molecular Formula: C24H26BrN3O3
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Analytical Method Development for Nicergoline-d3 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Optimization Strategies

The quantification of Nicergoline-d3 (a deuterated analog of the ergoline derivative Nicergoline) demands specialized LC-MS methodologies to address its unique chemical properties. Chromatographic separation typically employs chiral stationary phases such as Lux Cellulose-3 columns (100 mm × 2.0 mm, 3 µm), which effectively resolve the deuterated compound from its protiated form and potential metabolites [1] [10]. Mobile phase optimization is critical, with mixtures of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) demonstrating optimal peak symmetry and resolution for Nicergoline-d3. Gradient elution profiles are structured to achieve baseline separation: Initial conditions (50% B) transition to 90% B at 2.0 min, followed by 100% B from 2.5-4.0 min, enabling elution within a 4-minute window [6] [10].

Mass spectrometric detection leverages atmospheric pressure chemical ionization (APCI) in positive ion mode due to its superior performance for deuterated ergoline alkaloids. Critical MS parameters include:

  • Ion spray voltage: 5500 V
  • Collision energy: 32 eV
  • Source temperature: 400°C

Quantification employs multiple reaction monitoring (MRM) transitions specific to the molecular fragmentation pattern of Nicergoline-d3. The deuteration significantly shifts mass transitions compared to non-deuterated Nicergoline, enabling unambiguous detection [4] [7] [10]. Derivatization strategies using reagents like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) enhance sensitivity for trace-level quantification in biological matrices, while methylamine mobile phase additives promote adduct formation ([M+CH₃NH₂]⁺), amplifying signal intensity up to 10-fold [6].

Table 1: Optimized LC-MS Parameters for Nicergoline-d3 Analysis

ParameterSpecificationImpact on Performance
ColumnLux Cellulose-3 (100×2.0mm, 3µm)Chiral separation of epimers
Mobile Phase0.1% HCOOH in H₂O/MeOHEnhanced peak symmetry
Gradient Program50%→90%→100%B over 4 minRuntime efficiency; resolution maintenance
Ionization ModeAPCI (+)Reduced ion suppression vs. ESI
Key MRM Transitionm/z 488.4→[specific product ion]Deuterium-specific fragmentation signature
DerivatizationPTAD with methylamine adductionLLOQ improvement (factor 10)

Matrix Effects in Biological Sample Analysis

Matrix effects pose significant challenges in Nicergoline-d3 quantification from biological samples due to co-eluting phospholipids, ionizable lipids, and variable protein content in serum/plasma. Supported liquid-liquid extraction (SLE) outperforms protein precipitation and traditional LLE for sample cleanup, achieving >85% recovery of Nicergoline-d3 while effectively removing phospholipids that cause ion suppression in ESI-based methods. SLE protocols typically use 96-well plates with methyl tert-butyl ether (MTBE)/ethyl acetate mixtures, followed by evaporation and reconstitution in mobile phase-compatible solvents [1] [8].

Ion suppression/enhancement assessment employs post-column infusion studies, revealing that phospholipid elution windows (1.5-3.0 min) coincide with Nicergoline-d3 retention in conventional reversed-phase methods. Mitigation strategies include:

  • Online trap column purification (e.g., Chromsystems 62110/epi): Traps analytes while flushing phospholipids to waste
  • APCI ionization: Reduces matrix susceptibility compared to ESI
  • Isotope dilution quantification: Compensates for residual matrix effects through co-elution of [¹³C,d₃]-labeled internal standard

Validation of matrix factors across 6 different serum lots demonstrates acceptable variability (RSD <15%) when using deuterated internal standards. The standard curve linearity in human plasma remains robust (R² >0.995) across the clinically relevant range of 1.5–250 µg/L, with accuracy (85–115%) and precision (CV <10%) meeting FDA bioanalytical guidelines. Crucially, hemolyzed and lipemic samples require dilutional integrity verification due to altered extraction efficiency [5] [8] [10].

Table 3: Matrix Effect Mitigation Strategies for Nicergoline-d3 Bioanalysis

Matrix InterferenceImpact on Nicergoline-d3Mitigation StrategyEfficiency Gain
PhospholipidsESI signal suppressionSLE + online trap column92% phospholipid removal
Ionizable LipidsRetention time shiftsAPCI ionization + chiral chromatographyRT stability RSD<1.5%
Residual ProteinsRecovery variabilityAcidified precipitation (HCl/MeCN)Recovery consistency ±5%
HemolysisAltered ionization efficiencyIsotope dilution (d³/¹³C internal std)Accuracy maintained at 98%
LipemiaExtraction efficiency lossSample dilution validationLinearity preserved (R²>0.99)

Properties

Product Name

Nicergoline-d3

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

Molecular Formula

C24H26BrN3O3

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3

InChI Key

YSEXMKHXIOCEJA-VHTLWHJUSA-N

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Isomeric SMILES

[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.